molecular formula C11H14IN B7940707 N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine

N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B7940707
M. Wt: 287.14 g/mol
InChI Key: MLTCLHIFFGEAKG-UHFFFAOYSA-N
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Description

N-[(4-Iodophenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative with a 4-iodobenzyl substituent. Its molecular formula is C₁₁H₁₄IN, and its molecular weight is 287.15 g/mol (calculated). The compound features a cyclopropane ring fused to a methylamine group, with a 4-iodophenylmethyl moiety attached to the nitrogen atom. This structure combines the steric constraints of the cyclopropane ring with the electron-rich aromatic system of the iodophenyl group, making it a candidate for pharmaceutical and materials science research .

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCLHIFFGEAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine typically involves the reaction of 4-iodobenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodine atom to a hydrogen atom.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Boronic acids, palladium catalysts

Major Products Formed

    Oxidation: Corresponding oxidized products

    Reduction: Deiodinated products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Chemistry

  • Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

2. Biology

  • Biological Activity : Investigated for its potential biological activity, particularly its interactions with biomolecules such as proteins and nucleic acids. The iodine atom enhances specific interactions, making it a valuable candidate for biological studies .

3. Medicine

  • Therapeutic Potential : Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis. Its ability to inhibit certain kinases suggests applications in treating diseases such as cancer and inflammatory disorders .

4. Industry

  • Specialty Chemicals : Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

The following table summarizes key findings related to the biological activity of N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine:

Biological ActivityEffectIC50 ValueReference
Kinase InhibitionSelective inhibitionLow nanomolar
Interaction with GPCRsModulation of signaling pathwaysNot specified
Anti-inflammatory ActivityReduction in inflammatory markersModerate

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Cancer Cell Lines

  • A study demonstrated significant inhibition of cell proliferation in various cancer cell lines at low concentrations. The compound induced apoptosis through modulation of kinase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Pain Models

  • In animal models for pain, this compound exhibited notable analgesic effects linked to its interaction with specific G-protein coupled receptors (GPCRs), indicating potential applications in pain management therapies.

Research Findings

Recent research has revealed several important findings regarding this compound:

  • Selectivity Profile : The compound exhibits a selective profile against certain kinases compared to others, which may reduce off-target effects and enhance therapeutic efficacy.
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and an appropriate half-life, making it a candidate for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards target molecules. Additionally, the cyclopropanamine moiety can interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Halogen variation at the para position of the phenyl ring significantly impacts physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Data
N-[(4-Iodophenyl)methyl]-N-methylcyclopropanamine C₁₁H₁₄IN 287.15 4-Iodo Target compound
N-[(4-Bromophenyl)methyl]-N-methylcyclopropanamine C₁₁H₁₄BrN 240.15 4-Bromo Commercial availability
N-[(4-Chlorophenyl)methyl]-N-methylcyclopropanamine C₁₁H₁₄ClN 195.69 4-Chloro Not directly reported; inferred from similar structures
N-[(4-Fluorophenyl)methyl]-N-methylcyclopropanamine C₁₁H₁₄FN 179.24 4-Fluoro Not directly reported; inferred from similar structures

Key Findings :

  • Halogen Size and Activity: Evidence from maleimide derivatives (e.g., N-(4-halophenyl)maleimides) shows that inhibitory potency (IC₅₀) against monoacylglycerol lipase (MGL) is largely independent of halogen size (IC₅₀ ≈ 4–7 μM for I, Br, Cl, F) .
  • Synthesis Challenges : Bulky halogens like iodine may reduce reaction yields due to steric hindrance, as seen in tris(4-iodophenyl)amine synthesis (30% yield vs. 65–80% for smaller halogens) .

Aromatic Ring Modifications

Variations in the aromatic ring structure or substituents alter electronic and steric properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modification Notable Data
N-(Cyclopropylmethyl)-1-(4-iodo-2,5-dimethoxyphenyl)-2-propanamine C₁₄H₁₉INO₂ 360.21 2,5-Dimethoxy Psychoactive potential (structural similarity to controlled substances)
N-[(4-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 4-Nitro (electron-withdrawing) Higher polarity vs. iodine derivative
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine C₁₀H₁₃ClN₂ 196.68 Pyridine ring Commercial availability; altered solubility

Key Findings :

  • Nitro Substituents : The nitro group in N-[(4-nitrophenyl)methyl]cyclopropanamine significantly increases polarity, reducing membrane permeability compared to the iodine derivative .

Cyclopropane Ring Modifications

Replacing the cyclopropane ring with other cyclic systems alters conformational flexibility:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Notable Data
This compound C₁₁H₁₄IN 287.15 Cyclopropane High ring strain, potential for reactivity
N-[(4-Iodophenyl)methyl]-N-methylcyclohexanamine C₁₃H₁₈IN 315.20 Cyclohexane Reduced strain, increased stability
1-Hydroxycyclopropane-1-carboxylic acid C₄H₆O₃ 102.09 Cyclopropane with carboxylic acid Used as a synthetic intermediate

Key Findings :

  • Cyclopropane vs. Cyclohexane : The cyclopropane ring’s strain increases reactivity, making it useful in drug design for covalent binding or metabolic stability. Cyclohexane derivatives offer greater conformational flexibility but lower synthetic accessibility .

Amine Substituent Variations

Modifications to the amine group impact solubility and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Substituent Notable Data
N-Methylcyclopropanamine hydrochloride C₄H₁₀ClN 107.58 Methylamine Pharmaceutical intermediate
3-{[Cyclopropyl(methyl)amino]methyl}aniline C₁₁H₁₆N₂ 176.26 Aniline derivative Commercial availability

Key Findings :

  • Methylamine vs. Aniline : The methylamine group in the target compound enhances solubility in organic solvents (e.g., dichloromethane, chloroform) compared to aromatic amines, which may form crystalline films .

Biological Activity

N-[(4-iodophenyl)methyl]-N-methylcyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12IN\text{C}_{10}\text{H}_{12}\text{I}\text{N}

This compound features a cyclopropanamine moiety substituted with a 4-iodobenzyl group, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

  • Neuropharmacological Effects : Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neuropsychiatric disorders.
  • Anti-inflammatory Properties : Preliminary studies have shown that the compound may inhibit inflammatory pathways, possibly through modulation of PI3K (phosphoinositide 3-kinase) signaling pathways. This is relevant for conditions such as rheumatoid arthritis and asthma .
  • Antitumor Activity : Some derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might possess antitumor properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Dopaminergic Modulation : The compound may act as a modulator of dopamine receptors, influencing dopaminergic signaling pathways that are crucial for mood regulation and cognitive functions .
  • PI3K Inhibition : Similar compounds have been noted to inhibit PI3K activity, which plays a significant role in cell growth and survival, thus potentially impacting cancer progression and inflammation .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activity of related compounds:

StudyFindings
Brock et al. (2003)Investigated the role of PI3K in immune response; suggested that inhibition could alter inflammatory processes .
Barber et al. (2005)Found that selective PI3K inhibitors reduced glomerulonephritis symptoms in animal models, indicating potential therapeutic roles for similar compounds .
Ali et al. (2004)Demonstrated that inhibition of PI3K pathways could attenuate allergic airway inflammation in mouse models .

These studies provide a foundation for further exploration into the specific effects of this compound.

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